molecular formula C17H14BrClN2O3S B14811248 N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-2-chlorophenoxy)acetamide

N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-2-chlorophenoxy)acetamide

Cat. No.: B14811248
M. Wt: 441.7 g/mol
InChI Key: MKUGUSCTHBEBOQ-UHFFFAOYSA-N
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Description

N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-bromo-2-chlorophenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes an acetylphenyl group, a carbonothioyl group, and a bromo-chlorophenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-bromo-2-chlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-acetylphenylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-(4-bromo-2-chlorophenoxy)acetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-bromo-2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-bromo-2-chlorophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-bromo-2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-bromo-2-fluorophenoxy)acetamide
  • **N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chloro-2-fluorophenoxy)acetamide
  • **N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-bromo-2-iodophenoxy)acetamide

Uniqueness

N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-bromo-2-chlorophenoxy)acetamide is unique due to the specific combination of functional groups and halogen atoms in its structure

Properties

Molecular Formula

C17H14BrClN2O3S

Molecular Weight

441.7 g/mol

IUPAC Name

N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-2-chlorophenoxy)acetamide

InChI

InChI=1S/C17H14BrClN2O3S/c1-10(22)11-3-2-4-13(7-11)20-17(25)21-16(23)9-24-15-6-5-12(18)8-14(15)19/h2-8H,9H2,1H3,(H2,20,21,23,25)

InChI Key

MKUGUSCTHBEBOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)COC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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